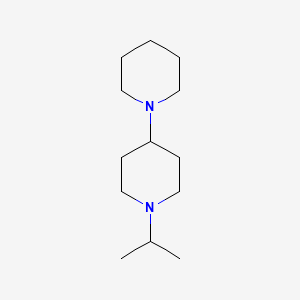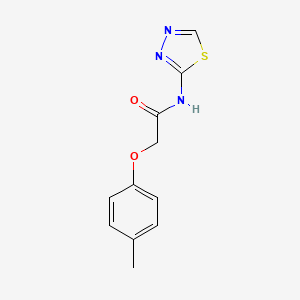
2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 is not fully understood, but studies have shown that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory pathways. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one limitation of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1, including the development of more potent derivatives, the investigation of its potential use in combination with other therapies, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 and its potential use in the treatment of neurodegenerative and inflammatory diseases.
Synthesemethoden
The synthesis of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 involves the reaction of 2-furylmethylamine with 3-(3-methyl-2-thienyl)acryloyl chloride in the presence of a base. The resulting 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide is then treated with cyanide to form the final product, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h2-7H,9H2,1H3,(H,16,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCUIYFSWLQBB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)

![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)